4-Bromo-6,7-dihydro-5H-pyrrolo[3,4-B]pyridine

Catalog No.
S12161036
CAS No.
M.F
C7H7BrN2
M. Wt
199.05 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Bromo-6,7-dihydro-5H-pyrrolo[3,4-B]pyridine

Product Name

4-Bromo-6,7-dihydro-5H-pyrrolo[3,4-B]pyridine

IUPAC Name

4-bromo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine

Molecular Formula

C7H7BrN2

Molecular Weight

199.05 g/mol

InChI

InChI=1S/C7H7BrN2/c8-6-1-2-10-7-4-9-3-5(6)7/h1-2,9H,3-4H2

InChI Key

BCZWUKHAHRPBKA-UHFFFAOYSA-N

Canonical SMILES

C1C2=C(C=CN=C2CN1)Br

4-Bromo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine is a nitrogen-containing heterocyclic compound characterized by its unique bicyclic structure. The molecular formula is C7H8BrN2C_7H_8BrN_2, and it has a molecular weight of approximately 199.05 g/mol. This compound features a bromine atom at the 4-position and is part of the pyrrolopyridine family, which is known for its diverse biological activities and potential applications in medicinal chemistry. The structure can be represented by the following canonical SMILES notation: C1C2=C(C=CN=C2CN1)Br.

, including:

  • Substitution Reactions: The bromine atom can be replaced by other functional groups through nucleophilic substitution. Common reagents for these reactions include sodium azide and potassium cyanide.
  • Oxidation Reactions: The compound can be oxidized to produce derivatives such as pyridine N-oxides using reagents like potassium permanganate or chromium trioxide under acidic conditions.
  • Reduction Reactions: Reduction processes can yield hydrogenated derivatives, typically using hydrogen gas in the presence of a palladium catalyst.

The major products from these reactions include azido derivatives, cyano derivatives, and various amine-substituted compounds.

Research indicates that 4-Bromo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine exhibits significant biological activities. It has been studied for its potential antimicrobial and anticancer properties. The mechanism of action may involve inhibition of specific enzymes or receptors, leading to altered cellular functions. Additionally, it may interfere with DNA or RNA synthesis, contributing to its anticancer effects .

The synthesis of 4-Bromo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine typically involves the bromination of 6,7-dihydro-5H-pyrrolo[3,4-b]pyridine. One common method employs N-bromosuccinimide (NBS) as a brominating agent in dichloromethane at room temperature. The product is usually purified through recrystallization. In industrial settings, continuous flow reactors may be utilized for more efficient production processes .

The compound has a wide range of applications in various fields:

  • Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds.
  • Biology: Its potential biological activities make it a candidate for further research in drug development.
  • Medicine: Ongoing studies explore its therapeutic potential against various diseases.
  • Industry: It is also used in developing new materials and pharmaceuticals .

Several compounds share structural similarities with 4-Bromo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine:

Compound NameCAS NumberSimilarity Index
3-Bromo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine hydrochloride1394117-24-80.82
5-Bromo-1H-pyrazolo[3,4-b]pyridine1190319-62-00.80
6-Bromo-1H-pyrrolo[3,2-b]pyridin-2(3H)-one1190318-93-40.73
2-Chloro-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one1256811-82-10.76
5-Bromo-1H-pyrrolo[2,3-b]pyridin-2-one183208-34-60.76

Uniqueness

What sets 4-Bromo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine apart from these similar compounds is its specific bromine substitution pattern and hydrobromide salt form. These features contribute to its unique reactivity and potential biological activities compared to other related compounds .

XLogP3

0.5

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

197.97926 g/mol

Monoisotopic Mass

197.97926 g/mol

Heavy Atom Count

10

Dates

Modify: 2024-08-09

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